1-Tert-butyl 2-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
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Overview
Description
1-Tert-butyl 2-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of tetrahydropyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 2-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate typically involves multiple steps, starting with the formation of the tetrahydropyridine ring. One common approach is the cyclization of a suitable precursor, such as a di-substituted pyridine derivative, under acidic or basic conditions. The trifluoroacetyl group is introduced through a Friedel-Crafts acylation reaction, while the tert-butyl and methyl groups are added through subsequent alkylation steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process is carefully controlled to maintain the desired stereochemistry and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl 2-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace one of the substituents on the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Substituted tetrahydropyridines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Tert-butyl 2-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group, in particular, enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Tert-butyl 2-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
1-Tert-butyl 2-methyl 5-(trifluoroacetyl)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
1-Tert-butyl 2-methyl 4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of the trifluoroacetyl group and the tetrahydropyridine ring. These features contribute to its distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO5/c1-13(2,3)23-12(21)18-7-8(10(19)14(15,16)17)5-6-9(18)11(20)22-4/h7,9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCPCLGZQBCKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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